molecular formula C30H53N9O12 B14210802 L-Glutaminyl-L-alanyl-L-seryl-L-asparaginyl-L-leucyl-L-isoleucyl-L-serine CAS No. 581099-49-2

L-Glutaminyl-L-alanyl-L-seryl-L-asparaginyl-L-leucyl-L-isoleucyl-L-serine

Cat. No.: B14210802
CAS No.: 581099-49-2
M. Wt: 731.8 g/mol
InChI Key: FVKBRAWLRKNNCZ-QGMUFNMCSA-N
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Description

L-Glutaminyl-L-alanyl-L-seryl-L-asparaginyl-L-leucyl-L-isoleucyl-L-serine is a peptide compound composed of eight amino acids. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminyl-L-alanyl-L-seryl-L-asparaginyl-L-leucyl-L-isoleucyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups are removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, fermentation and recombinant DNA technology are used for large-scale production, especially for peptides with therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

L-Glutaminyl-L-alanyl-L-seryl-L-asparaginyl-L-leucyl-L-isoleucyl-L-serine can undergo various chemical reactions, including:

    Oxidation: Involving the oxidation of amino acid side chains.

    Reduction: Reduction of disulfide bonds if present.

    Substitution: Nucleophilic substitution reactions on side chains.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of methionine residues can produce methionine sulfoxide.

Scientific Research Applications

L-Glutaminyl-L-alanyl-L-seryl-L-asparaginyl-L-leucyl-L-isoleucyl-L-serine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.

    Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Glutaminyl-L-alanyl-L-seryl-L-asparaginyl-L-leucyl-L-isoleucyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways depend on the context of its application, such as inhibiting or activating specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide with applications in cell culture and medicine.

    L-Asparaginyl-L-alanyl-L-prolyl-L-valyl-L-seryl-L-isoleucyl-L-prolyl-L-glutamine: Another peptide with therapeutic potential.

Uniqueness

L-Glutaminyl-L-alanyl-L-seryl-L-asparaginyl-L-leucyl-L-isoleucyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its structure allows for specific interactions with biological targets, making it valuable in research and therapeutic contexts.

Properties

CAS No.

581099-49-2

Molecular Formula

C30H53N9O12

Molecular Weight

731.8 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C30H53N9O12/c1-6-14(4)23(29(49)38-20(12-41)30(50)51)39-27(47)17(9-13(2)3)35-26(46)18(10-22(33)43)36-28(48)19(11-40)37-24(44)15(5)34-25(45)16(31)7-8-21(32)42/h13-20,23,40-41H,6-12,31H2,1-5H3,(H2,32,42)(H2,33,43)(H,34,45)(H,35,46)(H,36,48)(H,37,44)(H,38,49)(H,39,47)(H,50,51)/t14-,15-,16-,17-,18-,19-,20-,23-/m0/s1

InChI Key

FVKBRAWLRKNNCZ-QGMUFNMCSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)N

Origin of Product

United States

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